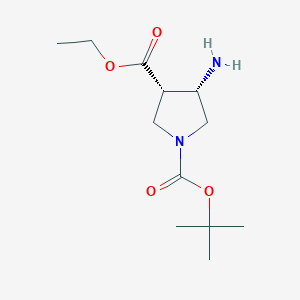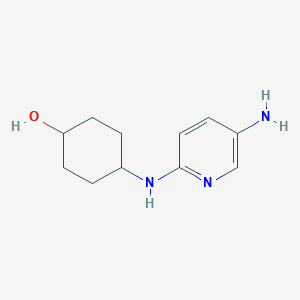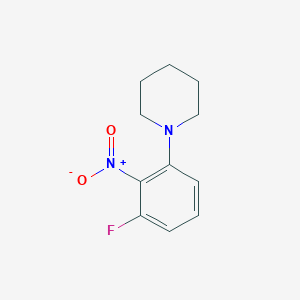
1-(3-Fluoro-2-nitrophenyl)piperidine
Overview
Description
1-(3-Fluoro-2-nitrophenyl)piperidine is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a piperidine ring substituted with a 3-fluoro-2-nitrophenyl group, making it a valuable scaffold in medicinal chemistry and other scientific disciplines.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, such as piperine, have remarkable pharmacological properties and can affect various physiological activities like anti-asthmatic, anti-tumor, immunomodulatory, cytoprotective, and hepatoprotective .
Mode of Action
Piperine, a piperidine alkaloid, has been reported to show antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties might provide the initial framework in managing and alleviating severe disease conditions.
Biochemical Pathways
Piperine has been reported to enhance the bioavailability of certain drugs , suggesting that it may interact with drug-metabolizing enzymes and transporters, thereby affecting their activity and expression.
Pharmacokinetics
Piperine is known to enhance the bioavailability of certain drugs , suggesting that it may influence drug absorption and metabolism.
Result of Action
Piperine has been reported to have remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties suggest that it may have a wide range of effects at the molecular and cellular levels.
Preparation Methods
The synthesis of 1-(3-Fluoro-2-nitrophenyl)piperidine typically involves the following steps:
Suzuki–Miyaura Coupling: This method is widely used for the formation of carbon-carbon bonds.
N-Heterocyclization: Primary amines can be cyclized with diols in the presence of a Cp*Ir complex to form piperidine derivatives.
One-Pot Synthesis: This method involves the chlorination of amino alcohols followed by cyclization to form the piperidine ring.
Industrial production methods often involve scaling up these reactions using continuous flow techniques to ensure high yields and purity.
Chemical Reactions Analysis
1-(3-Fluoro-2-nitrophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Fluoro-2-nitrophenyl)piperidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential therapeutic activities.
Biological Studies: The compound is used in studies to understand its biological activities and potential as a pharmacological agent.
Chemical Synthesis: It is employed in the synthesis of more complex molecules through various coupling reactions.
Comparison with Similar Compounds
1-(3-Fluoro-2-nitrophenyl)piperidine can be compared with other piperidine derivatives, such as:
1-(2-Fluoro-4-nitrophenyl)piperidine: Similar in structure but with different substitution patterns, leading to variations in biological activity.
Piperidine: The parent compound, which serves as a building block for many derivatives with diverse pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool in medicinal chemistry, biological studies, and chemical synthesis. Understanding its preparation methods, chemical reactions, and applications can pave the way for the development of new and innovative compounds with potential therapeutic benefits.
Properties
IUPAC Name |
1-(3-fluoro-2-nitrophenyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-9-5-4-6-10(11(9)14(15)16)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXCRAPSTHMTNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


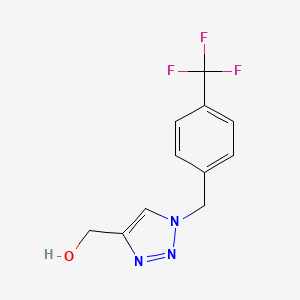
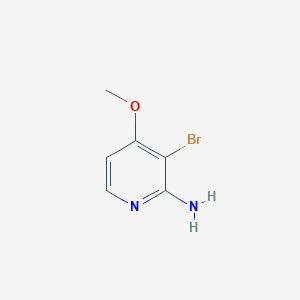

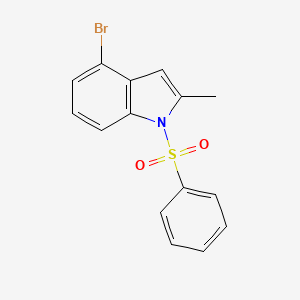
![tert-butyl 4-{4-[(Z)-N'-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate](/img/structure/B3092620.png)
![N-[(1S,2S)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B3092627.png)


![2-(([(Tert-butoxy)carbonyl]amino)methyl)-3-methylbutanoic acid](/img/structure/B3092639.png)

